N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-(2-methylphenoxy)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-13-5-3-4-6-17(13)23-12-16(20)11-19(24(2,21)22)15-9-7-14(18)8-10-15/h3-10,16,20H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJCVMJDNUIDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, o-cresol, and epichlorohydrin.
Epoxide Formation: Epichlorohydrin reacts with o-cresol under basic conditions to form an epoxide intermediate.
Nucleophilic Substitution: The epoxide intermediate undergoes nucleophilic attack by 4-fluoroaniline, leading to the formation of the desired hydroxypropyl derivative.
Sulfonamide Formation: Finally, the hydroxypropyl derivative reacts with methanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The following table summarizes key structural differences between the target compound and related methanesulfonamide derivatives:
Pharmacological and Physicochemical Properties
- Polarity and Solubility : The hydroxyl and ether groups in the target compound likely increase aqueous solubility compared to the lipophilic isobutylphenyl derivative . However, the N-methylation in the pyrimidinyl analogue may reduce polarity, enhancing membrane permeability.
- In contrast, the chloroacetyl group in N-[4-(2-chloroacetyl)phenyl]methanesulfonamide offers a reactive handle for covalent interactions.
- Metabolic Stability : The 4-fluorophenyl group in both the target compound and the pyrimidinyl analogue may slow oxidative metabolism, a common strategy in drug design.
Biological Activity
N-(4-fluorophenyl)-N-(2-hydroxy-3-(o-tolyloxy)propyl)methanesulfonamide, also referred to by its chemical identifiers such as CID 14739889 and CAS 129872-51-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.5 g/mol. The structure features a methanesulfonamide group attached to a phenyl ring substituted with a fluorine atom, as well as a hydroxypropyl side chain.
Research indicates that this compound may exhibit multiple biological activities, including:
- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor progression.
- Anti-inflammatory Effects : The presence of the hydroxy group suggests potential anti-inflammatory properties, potentially modulating cytokine release.
- Antibacterial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating possible use in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antibacterial | Effective against Gram-positive bacteria |
Case Studies and Research Findings
-
Antitumor Activity :
In vitro studies have shown that related compounds inhibit the growth of cancer cells by targeting specific pathways such as the BRAF and EGFR signaling pathways. For instance, compounds with similar structural motifs have been reported to exhibit significant cytotoxicity against melanoma cells. -
Anti-inflammatory Studies :
A study investigating the anti-inflammatory properties found that compounds with methanesulfonamide groups significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases. -
Antimicrobial Research :
Several derivatives of sulfonamide compounds have been tested for antimicrobial activity. For example, one study reported that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
